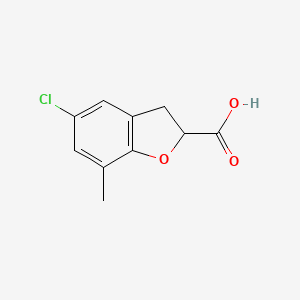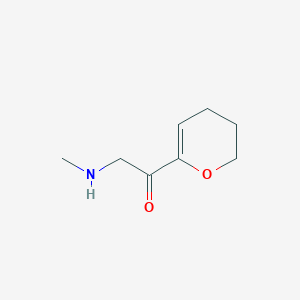![molecular formula C14H15NO2S B13166005 2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13166005.png)
2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C14H15NO2S and a molecular weight of 261.34 g/mol This compound is notable for its unique structure, which includes a pyrrole ring substituted with methyl and carboxylic acid groups, as well as a phenyl ring substituted with a methylthio group
Vorbereitungsmethoden
The synthesis of 2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid typically involves multi-step organic synthesis techniques. One common method includes the reaction of 3-(methylthio)benzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the carboxylic acid group to an alcohol.
Substitution: The methylthio group on the phenyl ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methylthio group
Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and catalysts for various chemical processes.
Wirkmechanismus
The mechanism of action of 2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include the inhibition of enzyme activity or the disruption of cellular processes, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:
2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
3-(methylthio)phenyl-1H-pyrrole-3-carboxylic acid: Lacks the dimethyl substitution on the pyrrole ring, potentially affecting its stability and interaction with molecular targets.
2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole: Lacks the carboxylic acid group, which may influence its solubility and reactivity in biological systems .
Eigenschaften
Molekularformel |
C14H15NO2S |
|---|---|
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
2,5-dimethyl-1-(3-methylsulfanylphenyl)pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO2S/c1-9-7-13(14(16)17)10(2)15(9)11-5-4-6-12(8-11)18-3/h4-8H,1-3H3,(H,16,17) |
InChI-Schlüssel |
YNUWKIISQKFCKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)SC)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13165923.png)
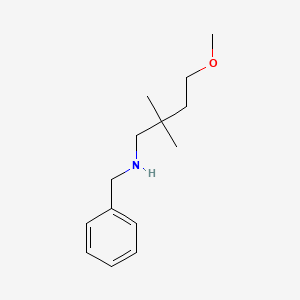

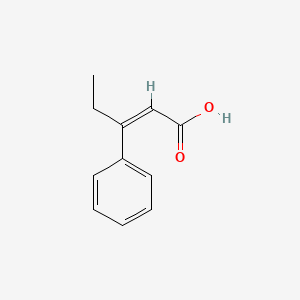
![4-[(3,5-Dichloropyridin-2-YL)oxy]aniline](/img/structure/B13165955.png)
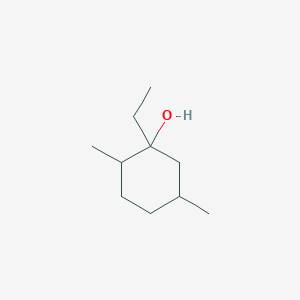
![1-[(2S)-Piperidin-2-YL]propan-1-one](/img/structure/B13165969.png)
![Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13165975.png)

